![molecular formula C27H22ClN5OS B2796059 4-((Z)-2-((Z)-(2-chlorobenzylidene)hydrazono)-4-phenylthiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 402946-49-0](/img/structure/B2796059.png)
4-((Z)-2-((Z)-(2-chlorobenzylidene)hydrazono)-4-phenylthiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
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Description
4-((Z)-2-((Z)-(2-chlorobenzylidene)hydrazono)-4-phenylthiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C27H22ClN5OS and its molecular weight is 500.02. The purity is usually 95%.
BenchChem offers high-quality 4-((Z)-2-((Z)-(2-chlorobenzylidene)hydrazono)-4-phenylthiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((Z)-2-((Z)-(2-chlorobenzylidene)hydrazono)-4-phenylthiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic and Hybrid Solar Cells
Description: ZnO (zinc oxide) is commonly used in solar cells, particularly in organic and hybrid solar cells (HSCs). In these devices, ZnO serves as an electrode buffer layer or a transparent electrode.
Application::- Electron Acceptor Material: In ZnO/organic HSCs, ZnO acts as the electron acceptor material. It facilitates efficient charge separation and transport, contributing to overall device performance .
Metal-Organic Frameworks (MOFs)
Description: Hafnium and cerium-based MOFs (Hf/Ce(IV)-MOFs) have gained attention due to their unique properties and applications. These frameworks consist of metal clusters connected by organic ligands.
Application::- Hf/Ce(IV)-MOFs: These materials find use in gas storage, catalysis, and drug delivery. Their tunable structures allow for tailoring properties to specific applications. For instance, they can serve as gas adsorbents or catalysts in chemical reactions .
properties
IUPAC Name |
4-[(2Z)-2-[(Z)-(2-chlorophenyl)methylidenehydrazinylidene]-4-phenyl-1,3-thiazol-3-yl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5OS/c1-19-25(26(34)33(31(19)2)22-14-7-4-8-15-22)32-24(20-11-5-3-6-12-20)18-35-27(32)30-29-17-21-13-9-10-16-23(21)28/h3-18H,1-2H3/b29-17-,30-27- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARVJBUXMSAFPC-VAOREXKLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=CSC3=NN=CC4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N\3C(=CS/C3=N\N=C/C4=CC=CC=C4Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Z)-2-((Z)-(2-chlorobenzylidene)hydrazono)-4-phenylthiazol-3(2H)-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one |
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